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Introduction

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors
(TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC).
One of the key mechanisms of this resistance is the amplification or overexpression of the MET
proto-oncogene, which leads to bypass signaling and continued tumor cell proliferation and
survival.[1] Andamertinib (PLB1004) is a potent and selective irreversible EGFR-TKI that
targets various EGFR mutations.[2] Vebreltinib is a potent and selective MET inhibitor.[2] The
combination of andamertinib with a MET inhibitor like vebreltinib represents a rational
therapeutic strategy to overcome MET-driven resistance to EGFR inhibitors.[2]

These application notes provide an overview of the preclinical and clinical evaluation of
andamertinib in combination with a MET inhibitor, along with detailed protocols for key
experimental procedures.

Signaling Pathways and Rationale for Combination

EGFR and MET are both receptor tyrosine kinases that, upon activation, trigger downstream
signaling cascades, primarily the RAS/MAPK and PISK/AKT pathways, promoting cell growth,
proliferation, and survival.[3] In EGFR-mutant NSCLC, tumor cells are dependent on EGFR
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signaling. However, under the selective pressure of EGFR TKIs, some cancer cells can
develop resistance by amplifying the MET gene. This leads to MET receptor hyperactivation,
which can then reactivate the PI3K/AKT and/or MAPK pathways, bypassing the EGFR
blockade.[1]

The combination of an EGFR inhibitor (andamertinib) and a MET inhibitor (vebreltinib) is
designed to simultaneously block both the primary oncogenic driver (EGFR) and the resistance
pathway (MET), leading to a more potent and durable anti-tumor response.
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Figure 1: Simplified EGFR and MET Signaling Pathways and Inhibition.
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Preclinical Data

While specific preclinical data for the andamertinib and vebreltinib combination is not
extensively published, studies on similar combinations of EGFR and MET inhibitors have
demonstrated synergistic effects in vitro and in vivo.

In Vitro Synergy

The synergistic effect of combining an EGFR inhibitor and a MET inhibitor can be quantified by
calculating the Combination Index (Cl) based on the Chou-Talalay method.[4] A CI value less
than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater

than 1 indicates antagonism.[4]

Table 1: Representative In Vitro Synergy Data for EGFRi and METi Combination

Drug IC50 IC50 Combinat
. EGFR MET . . . .
Cell Line . Combinat (Single (Combina ion Index
Mutation Status . .
ion Agent) tion) (CI)
Erlotinib
HCC827- exon 19 MET R >10 uM 0.1 pyMm
ER del amplified L (Erlotinib)  (Erlotinib)
Crizotinib

| H1975 | L858R, T790M | MET normal | WZ4002 + E7050 | 25 nM (WZ4002) | 5 nM (WZ4002)
|<1]

Note: This table presents illustrative data from studies on different EGFR and MET inhibitor
combinations to demonstrate the expected synergistic effects. Specific data for andamertinib
and vebreltinib is not yet publicly available.

In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) models are crucial for evaluating the anti-

tumor efficacy of drug combinations.

Table 2: Representative In Vivo Efficacy of EGFRi and METi Combination in a PDX Model
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Tumor Growth Inhibition

Treatment Group Dosing (%)

Vehicle - 0
Andamertinib (EGFRI) [Dose] [Expected TGI]
Vebreltinib (METI) [Dose] [Expected TGI]

| Andamertinib + Vebreltinib | [Dose] | [Expected Synergistic TGlI] |

Note: This table is a template for presenting in vivo data. Specific tumor growth inhibition (TGI)
values for the andamertinib and vebreltinib combination are not yet publicly available.

Clinical Data: The KYLIN-1 Study

The KYLIN-1 study is a Phase Ib/Il clinical trial evaluating the combination of vebreltinib (a MET
inhibitor) and andamertinib (PLB1004, an EGFR inhibitor) in patients with EGFR-mutated
NSCLC with MET amplification or overexpression after failing prior EGFR-TKI treatment.[2]

Table 3: Clinical Efficacy of Vebreltinib and Andamertinib in the KYLIN-1 Study[2]

Patients with Brain

Parameter All Patients (n=56)
Metastases (n=19)
] ] Vebreltinib 150mg BID + Vebreltinib 150mg BID +
Dosing Regimen .. ..
Andamertinib 80mg QD Andamertinib 80mg QD
Confirmed Overall Response
50.0% 42.1%

Rate (ORR)

| Median Progression-Free Survival (mPFES) | 9.9 months | 9.5 months |

Grade 3 or higher treatment-related adverse events (TRAES) occurred in 19.6% of patients,
with no treatment discontinuations or deaths due to TRAES.[2]

Experimental Protocols
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Protocol 1: In Vitro Cell Viability and Synergy
Assessment

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of
andamertinib and a MET inhibitor, alone and in combination, and to calculate the Combination

Index (CI).

Cell Viability and Synergy Assessment Workflow

1. Seed cells in
96-well plates

2. Treat with serial dilutions of
Andamertinib, MET inhibitor,
and combinations

G. Incubate for 72 hours)

4. Perform MTT or similar
cell viability assay

'

5. Measure absorbance or
luminescence

'

6. Calculate IC50 values and
Combination Index (CI)

Click to download full resolution via product page

Figure 2: Workflow for in vitro cell viability and synergy assessment.
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Materials:

NSCLC cell lines (e.g., those with acquired resistance to EGFR TKls and MET amplification)
Andamertinib and MET inhibitor (e.g., Vebreltinib)

Complete cell culture medium

96-well plates

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

DMSO

Multichannel pipette

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 pL
of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

Drug Preparation and Treatment:
o Prepare stock solutions of andamertinib and the MET inhibitor in DMSO.

o Perform serial dilutions of each drug individually and in combination at a fixed ratio (e.g.,
based on their individual IC50 values).

o Add 100 pL of the drug dilutions to the respective wells. Include vehicle control (DMSO)
wells.

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
MTT Assay:

o Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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o Carefully remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

o Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
o Data Analysis:
o Calculate the percentage of cell viability relative to the vehicle control.

o Determine the IC50 values for each drug alone and in combination using non-linear
regression analysis.

o Calculate the Combination Index (Cl) using software like CompuSyn. A CI < 1 indicates
synergy.[4]

Protocol 2: Western Blot Analysis of Sighaling Pathway
Modulation

This protocol is for assessing the effect of the drug combination on the phosphorylation status
of key proteins in the EGFR and MET signaling pathways.

Materials:

NSCLC cells

e Andamertinib and MET inhibitor

o 6-well plates

o RIPA lysis buffer with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels and electrophoresis apparatus

 PVDF membrane and transfer apparatus

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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e Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-MET, anti-total MET, anti-p-
AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like GAPDH)

o HRP-conjugated secondary antibodies
o ECL substrate and imaging system
Procedure:

o Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with
andamertinib, the MET inhibitor, or the combination at specified concentrations for a set
time (e.g., 2, 6, or 24 hours).

o Protein Extraction: Lyse the cells in RIPA buffer.
» Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 pg) on an SDS-
PAGE gel and transfer to a PVDF membrane.

e Immunoblotting:
o Block the membrane in blocking buffer for 1 hour at room temperature.
o Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

» Detection: Visualize the protein bands using an ECL substrate and an imaging system.

e Analysis: Quantify band intensities to determine the relative changes in protein
phosphorylation.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines the evaluation of the anti-tumor efficacy of the andamertinib and MET
inhibitor combination in a mouse xenograft model.
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In Vivo Xenograft Workflow
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Figure 3: Workflow for in vivo xenograft studies.

Materials:

e Immunocompromised mice (e.g., nude or SCID)

e NSCLC cells with MET-driven resistance to EGFR TKiIs

¢ Andamertinib and MET inhibitor formulated for in vivo administration
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e Vehicle control

o Calipers for tumor measurement
e Animal scale

Procedure:

o Cell Implantation: Subcutaneously inject 1-5 x 1076 cells in Matrigel into the flank of each
mouse.

e Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average
volume of 100-150 mm3, randomize the mice into treatment groups (e.g., n=8-10 per group).

e Treatment Groups:

o

Group 1: Vehicle control

[¢]

Group 2: Andamertinib

o

Group 3: MET inhibitor

[e]

Group 4: Andamertinib + MET inhibitor

e Drug Administration: Administer the drugs according to the predetermined schedule and
route (e.g., oral gavage).

¢ Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width2) and body weight 2-3
times per week.

o Euthanasia and Analysis: Euthanize mice when tumors reach the maximum allowed size or
at the end of the study.

o Calculate Tumor Growth Inhibition (TGI).

o Perform survival analysis.
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o Excise tumors for further analysis (e.g., immunohistochemistry for p-EGFR, p-MET, Ki-67,
etc.).

Conclusion

The combination of andamertinib with a MET inhibitor is a promising strategy for overcoming
acquired resistance in EGFR-mutant NSCLC driven by MET amplification. The clinical data
from the KYLIN-1 study demonstrates significant efficacy and a manageable safety profile for
the combination of vebreltinib and andamertinib.[2] The provided protocols offer a framework
for the preclinical evaluation of this and similar combination therapies, which are essential for
further drug development and for elucidating the underlying mechanisms of synergy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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